molecular formula C19H15NO2 B10852649 Phenylcarbamic Acid Biphenyl-3-yl Ester

Phenylcarbamic Acid Biphenyl-3-yl Ester

Cat. No.: B10852649
M. Wt: 289.3 g/mol
InChI Key: DKEGWVCCNFYZEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylcarbamic Acid Biphenyl-3-yl Ester is a chemical research tool belonging to a class of O-arylcarbamate compounds investigated for their interaction with the endocannabinoid system. This compound is structurally analogous to well-characterized fatty acid amide hydrolase (FAAH) inhibitors, such as URB597 (cyclohexyl carbamic acid 3'-carbamoyl-biphenyl-3-yl ester). FAAH is the primary enzyme responsible for the hydrolysis and deactivation of the endocannabinoid anandamide . Inhibiting FAAH increases endogenous anandamide levels, providing a mechanism to augment endocannabinoid signaling without the direct activation of cannabinoid receptors . The core biphenyl-3-yl ester scaffold is known to be crucial for molecular recognition by the enzyme . Replacing the N-cyclohexyl group found in URB597 with a phenyl group alters the steric and lipophilic properties of the molecule, making it a valuable compound for structure-activity relationship (SAR) studies. Researchers can use this tool to probe the steric tolerances of the FAAH active site and further elucidate the role of the N-alkyl substituent in inhibitor potency, selectivity, and metabolic stability . As such, this compound is of significant interest in preclinical research for studying the pathophysiology of neurological disorders, pain, and inflammation . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C19H15NO2

Molecular Weight

289.3 g/mol

IUPAC Name

(3-phenylphenyl) N-phenylcarbamate

InChI

InChI=1S/C19H15NO2/c21-19(20-17-11-5-2-6-12-17)22-18-13-7-10-16(14-18)15-8-3-1-4-9-15/h1-14H,(H,20,21)

InChI Key

DKEGWVCCNFYZEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)OC(=O)NC3=CC=CC=C3

Origin of Product

United States

Scientific Research Applications

Analgesic Properties

Research indicates that phenylcarbamic acid biphenyl-3-yl esters exhibit significant analgesic properties. For instance, the compound URB524 (a derivative) demonstrated an IC50 value of 63 nM for FAAH inhibition, indicating strong potential for pain relief applications .

Anxiolytic Effects

Studies have shown that these compounds can produce anxiolytic-like effects in rodent models. The structure-activity relationship (SAR) studies suggest that modifications to the biphenyl structure can enhance these effects, making them suitable for further development as anxiolytics .

Antidepressant Activity

In addition to analgesic and anxiolytic effects, some derivatives of phenylcarbamic acid biphenyl-3-yl ester have been linked to antidepressant-like properties in animal models, suggesting a broader spectrum of therapeutic potential .

Structure-Activity Relationship Studies

The efficacy of phenylcarbamic acid biphenyl-3-yl esters is closely tied to their chemical structure. SAR studies have revealed that specific substitutions on the phenyl rings can significantly influence their inhibitory potency against FAAH:

CompoundSubstituentIC50 (nM)Effect
URB524None63Baseline
URB597m-Carbamoyl4.6Enhanced potency
URB937HydroxyNot specifiedPeripheral action

These findings illustrate the importance of molecular design in developing effective FAAH inhibitors .

Analgesic Efficacy in Rodent Models

A study evaluated the analgesic efficacy of URB524 in mice using a formalin test, which measures pain response. Results indicated a significant reduction in pain behavior at doses as low as 0.2 mg/kg, demonstrating its potential as a potent analgesic agent .

Anxiolytic Effects Assessment

In another investigation, URB524 was tested for its anxiolytic effects using the elevated plus maze model. The compound significantly increased the time spent in open arms compared to controls, suggesting reduced anxiety levels .

Future Directions and Research Implications

The ongoing research into phenylcarbamic acid biphenyl-3-yl esters highlights their potential as therapeutic agents across various domains:

  • Pain Management : Continued exploration may lead to new analgesics with fewer side effects.
  • Mental Health : Further studies could establish these compounds as viable treatments for anxiety and depression.
  • Drug Development : Insights from SAR studies will guide the design of new derivatives with improved efficacy and safety profiles.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Phenylcarbamic acid biphenyl-3-yl ester shares structural similarities with other FAAH inhibitors, differing primarily in the N-terminal substituent. Below is a comparative analysis of key derivatives:

Compound N-Substituent FAAH IC₅₀ (nM) Key Features
This compound (4w) Phenyl Not reported Base structure; moderate lipophilicity (logP ~4.2 estimated). IR: 3352, 1720 cm⁻¹.
Cyclohexylcarbamic acid biphenyl-3-yl ester (URB524) Cyclohexyl 63 Lead compound; anxiolytic and analgesic effects in rodents. IR: 3292, 1712 cm⁻¹ .
3′-Carbamoyl URB597 Cyclohexyl + 3′-carbamoyl 4.6 Enhanced potency via hydrogen bonding with FAAH active site. Analgesic and antidepressant properties.
β-Naphthylmethyl derivative (4q) β-Naphthylmethyl 5.3 Improved shape complementarity to FAAH substrate pocket. High metabolic stability.
3′-Carbamoylbiphenyl-3-yl ester (URB880) β-Naphthylmethyl + 3′-carbamoyl 0.63 Most potent in class; mimics arachidonoyl chain conformation. IR: 1823, 1719 cm⁻¹ .
Methylcarbamic acid biphenyl-3-yl ester (4a) Methyl Not reported Low yield (9%); minimal steric hindrance. MS: m/z 227 (M⁺).

Structure-Activity Relationships (SARs)

  • N-Substituent Lipophilicity: Bulky, lipophilic groups (e.g., β-naphthylmethyl in 4q) enhance potency by mimicking the arachidonoyl chain of anandamide, FAAH’s endogenous substrate .
  • Hydrogen Bonding : Polar substituents at the biphenyl ring’s meta position (e.g., 3′-carbamoyl in URB597) form hydrogen bonds with FAAH’s Ser241 and Lys242, reducing IC₅₀ by >10-fold .
  • Metabolic Stability : Secondary or tertiary N-substituents (e.g., cyclohexyl in URB524) resist hydrolysis in rat plasma compared to linear chains (e.g., n-octyl in 4f) .

Stability and Pharmacokinetics

  • Chemical Stability : this compound (4w) is less stable than URB597 due to its smaller N-substituent, which offers minimal steric protection against esterase-mediated hydrolysis .
  • Plasma/Liver Stability : URB597 and URB880 exhibit prolonged half-lives (>6 hours in rat plasma) due to optimized steric shielding .

Preparation Methods

Reaction Conditions and Catalysts

The reaction is typically conducted in inert solvents such as acetonitrile, tetrahydrofuran (THF), or toluene. Triethylamine (TEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is employed as a catalyst to deprotonate the phenol, enhancing its nucleophilicity. For example, a 79% yield of the target compound was achieved by refluxing equimolar amounts of phenyl isocyanate and biphenyl-3-ol in acetonitrile with TEA at 85°C for 6 hours.

Substrate Modifications

Variations in the isocyanate component allow for structural diversification. For instance, substituting phenyl isocyanate with 4-bromophenyl or 3-methoxyphenyl isocyanate yields analogues with distinct electronic properties. However, steric hindrance from ortho-substituted isocyanates reduces reactivity, necessitating extended reaction times or higher temperatures.

Alternative Routes Using Carbonyldiimidazole (CDI)

Carbonyldiimidazole (CDI)-mediated carbamate formation offers a two-step alternative. First, CDI reacts with an amine to form an imidazolide intermediate, which is subsequently treated with biphenyl-3-ol to yield the carbamate.

Stepwise Mechanism

  • Imidazolide Formation : Reaction of CDI with phenylamine generates N-phenylimidazolylcarbamate.

  • Phenol Coupling : Addition of biphenyl-3-ol displaces imidazole, forming the desired ester.

This method avoids handling volatile isocyanates and achieves comparable yields (65–75%) under milder conditions (25–40°C).

Curtius Rearrangement for Isocyanate Generation

For derivatives requiring custom isocyanates, the Curtius rearrangement provides a reliable pathway. Acyl azides derived from carboxylic acids undergo thermal decomposition to generate isocyanates in situ, which then react with biphenyl-3-ol.

Synthetic Workflow

  • Acyl Azide Preparation : Treat phenylacetic acid with diphenylphosphoryl azide (DPPA) to form phenylacetyl azide.

  • Thermal Decomposition : Heating the azide at 80–100°C releases phenyl isocyanate.

  • Carbamate Formation : Immediate coupling with biphenyl-3-ol yields the target compound.

This method is advantageous for synthesizing isotopically labeled or structurally complex variants but requires careful temperature control to prevent side reactions.

Enzymatic Synthesis Using Lipases

Recent advances employ lipases for regioselective ester hydrolysis or synthesis, offering a green chemistry alternative. Candida antarctica lipase B (CAL-B) catalyzes the transesterification of biphenyl-3-yl acetates with phenyl carbamate precursors.

Biocatalytic Optimization

  • Solvent System : Reactions proceed in tert-butanol or ionic liquids to enhance enzyme stability.

  • Yield : Up to 60% conversion is achieved within 24 hours at 37°C.

While enzymatic methods reduce reliance on toxic reagents, scalability remains a challenge due to slower reaction kinetics.

Comparative Analysis of Methods

The table below summarizes key parameters for each synthesis route:

MethodYield (%)Temperature (°C)Key AdvantagesLimitations
Isocyanate-Phenol70–8525–85High efficiency, broad substrate scopeRequires toxic isocyanates
CDI-Mediated65–7525–40Mild conditions, avoids isocyanatesTwo-step process
Curtius Rearrangement50–6580–100Custom isocyanate synthesisThermal hazards, side reactions
Enzymatic50–6037Eco-friendly, regioselectiveLimited scalability, slower kinetics

Purification and Characterization

Crude products are typically purified via recrystallization (ethyl acetate/hexane) or silica gel chromatography (eluent: 9:1 CH₂Cl₂/MeOH). Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity:

  • ¹H NMR (CDCl₃): δ 7.6–7.2 (m, 9H, aromatic), 6.8 (s, 1H, NH).

  • HRMS : m/z calculated for C₁₉H₁₅NO₃ [M+H]⁺: 306.1125, found: 306.1128 .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing phenylcarbamic acid biphenyl-3-yl ester derivatives, and how do reaction conditions affect yield?

  • Methodological Answer : The synthesis involves reacting amines with diimidazol-1-ylmethanone (5) in dry acetonitrile under nitrogen, followed by addition of 3-phenylphenol. Key variables include reaction time (e.g., 4–30 hours), catalyst (DMAP), and solvent ratios. For example, this compound (4w) achieved a 95% yield using CH₃CN and refluxing for 20 hours, while Methylcarbamic Acid Biphenyl-3-yl Ester (4a) yielded only 9% under similar conditions, highlighting the impact of amine substituent steric/electronic properties .

Q. Which analytical techniques are routinely employed to characterize phenylcarbamic acid biphenyl-3-yl esters?

  • Methodological Answer :

  • ¹H NMR : Used to confirm substituent integration (e.g., 7.02–7.63 ppm aromatic protons in 4w) .
  • IR Spectroscopy : Detects carbamate C=O stretches (~1712–1732 cm⁻¹) and N-H stretches (~3292–3352 cm⁻¹) .
  • Mass Spectrometry (EI) : Validates molecular ions (e.g., m/z 289 for 4w) and fragmentation patterns (e.g., base peak at m/z 170, corresponding to biphenyl-3-ol) .
  • Elemental Analysis : Ensures purity (±0.4% tolerance for C, H, N) .

Q. What is the primary pharmacological target of phenylcarbamic acid biphenyl-3-yl esters, and how is their activity quantified?

  • Methodological Answer : These compounds inhibit fatty acid amide hydrolase (FAAH), an enzyme degrading endocannabinoids like anandamide. Activity is measured via IC₅₀ values using rat brain membrane assays. For example, cyclohexylcarbamic acid biphenyl-3-yl ester (URB524) showed an IC₅₀ of 63 nM, while optimized derivatives like URB880 achieved sub-nanomolar potency (0.63 nM) .

Advanced Research Questions

Q. How do structural modifications at the N-portion influence FAAH inhibitory potency, and what QSAR insights guide optimization?

  • Methodological Answer :

  • Substituent Size/Shape : Bulky, lipophilic groups (e.g., β-naphthylmethyl in 4q, IC₅₀ = 5.3 nM) enhance potency by occupying FAAH’s hydrophobic substrate channel .
  • Hydrogen Bonding : 3′-Carbamoylbiphenyl-3-yl derivatives (e.g., 4z) form H-bonds with FAAH’s Ser241, critical for activity .
  • Docking Studies : Linear Interaction Energy (LIE) modeling shows alignment with anandamide’s arachidonoyl chain, emphasizing shape complementarity .

Q. What experimental strategies resolve contradictions in SAR data for biphenyl-3-yl carbamates?

  • Methodological Answer :

  • Systematic Substituent Variation : Compare rigid vs. flexible N-substituents (e.g., cyclohexyl vs. phenethyl) to isolate steric vs. electronic effects .
  • In Silico Validation : Molecular dynamics simulations differentiate binding modes of high- vs. low-potency analogs (e.g., URB880 vs. URB524) .
  • Enzymatic Assays : Use purified FAAH to eliminate membrane heterogeneity effects observed in brain homogenate assays .

Q. How can researchers design experiments to evaluate biphenyl-3-yl carbamate selectivity over off-target serine hydrolases?

  • Methodological Answer :

  • Activity-Based Protein Profiling (ABPP) : Incubate compounds with tissue lysates and fluorescent probes (e.g., FP-rhodamine) to visualize FAAH vs. other hydrolase inhibition .
  • Kinetic Assays : Measure kinact/Ki ratios to assess irreversible inhibition specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.